
73Zat34esp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of maytansine, a potent cytotoxic agent originally isolated from the Ethiopian plant Maytenus serrata
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 73Zat34esp involves several steps, starting from the natural product maytansine. The key steps include the deacetylation of maytansine to produce N2’-deacetyl-maytansine. The reaction conditions typically involve the use of mild bases and organic solvents to facilitate the deacetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as chromatography and recrystallization to ensure high purity suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
73Zat34esp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
73Zat34esp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its cytotoxic properties and potential use in cancer therapy. It has been used in cell culture studies to understand its effects on cell division and apoptosis.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
作用机制
The mechanism of action of 73Zat34esp involves its binding to tubulin, a protein that is essential for microtubule formation. By binding to tubulin, this compound inhibits microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism makes it a potent cytotoxic agent, particularly effective against rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
Maytansine: The parent compound from which 73Zat34esp is derived. It has similar cytotoxic properties but differs in its acetylation state.
Ansamitocin P-3: Another maytansinoid with similar cytotoxic properties but different structural features.
DM1: A derivative of maytansine used in the development of ADCs for targeted cancer therapy.
Uniqueness
This compound is unique due to its specific deacetylation, which enhances its cytotoxic properties and makes it a valuable compound for research and therapeutic applications. Its ability to inhibit microtubule assembly with high potency distinguishes it from other similar compounds .
属性
CAS 编号 |
77714-98-8 |
|---|---|
分子式 |
C32H44ClN3O9 |
分子量 |
650.2 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-(methylamino)propanoate |
InChI |
InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9+,17-10+/t18-,19-,23+,24-,25+,28+,31+,32+/m1/s1 |
InChI 键 |
ANHBJISROJTYCJ-IQUQRBAYSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@@H](C)NC)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





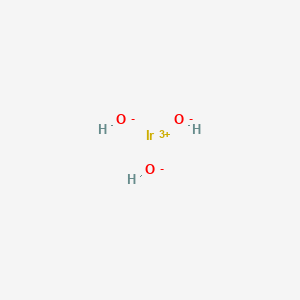
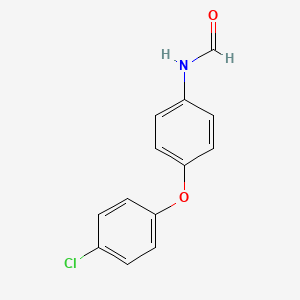
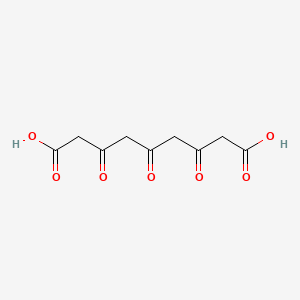
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
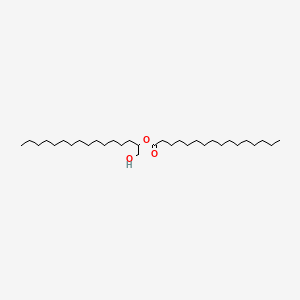
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
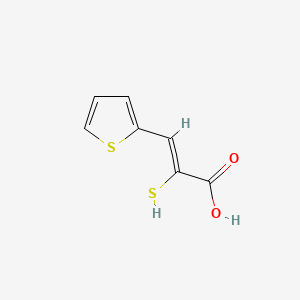
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)

